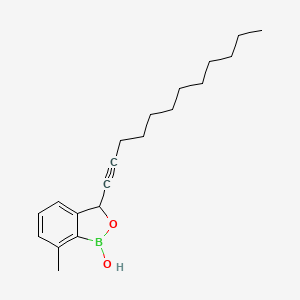phosphane} CAS No. 922551-33-5](/img/structure/B14202873.png)
(Ethane-1,2-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} is a complex organophosphorus compound It features a central ethane-1,2-diyl backbone with two phosphane groups, each bonded to a naphthalen-1-ylmethyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} typically involves the reaction of ethane-1,2-diyl dichloride with two equivalents of (naphthalen-1-yl)methylphosphane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} undergoes various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The phenyl and naphthalen-1-ylmethyl groups can undergo electrophilic aromatic substitution reactions.
Coordination: The phosphane groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted aromatic compounds.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in various organic reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} largely depends on its role as a ligand in metal complexes. The phosphane groups coordinate with metal centers, altering the electronic properties of the metal and enhancing its catalytic activity. This coordination can facilitate various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: A simpler phosphane compound with three phenyl groups.
Bis(diphenylphosphino)methane: A related compound with two diphenylphosphino groups attached to a methylene bridge.
1,2-Bis(diphenylphosphino)ethane: Similar to (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} but with diphenylphosphino groups instead of naphthalen-1-ylmethyl and phenyl groups.
Uniqueness
(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} is unique due to the presence of both naphthalen-1-ylmethyl and phenyl groups, which provide distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
922551-33-5 |
|---|---|
Molekularformel |
C36H32P2 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
naphthalen-1-ylmethyl-[2-[naphthalen-1-ylmethyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C36H32P2/c1-3-19-33(20-4-1)37(27-31-17-11-15-29-13-7-9-23-35(29)31)25-26-38(34-21-5-2-6-22-34)28-32-18-12-16-30-14-8-10-24-36(30)32/h1-24H,25-28H2 |
InChI-Schlüssel |
PCALEDJPDZIKHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



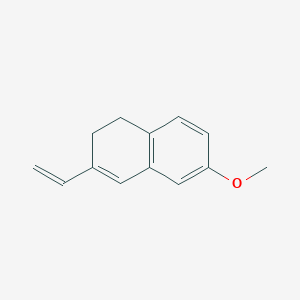
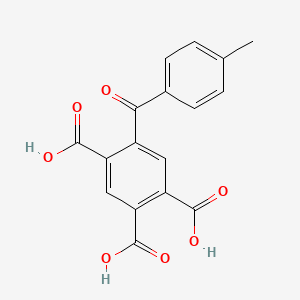
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
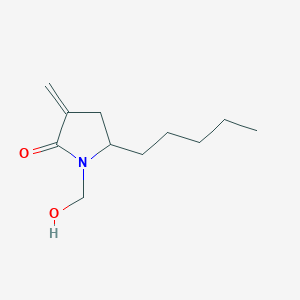
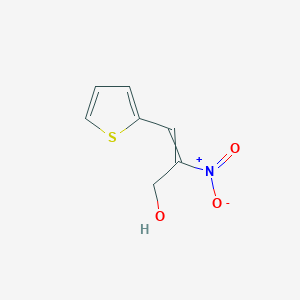

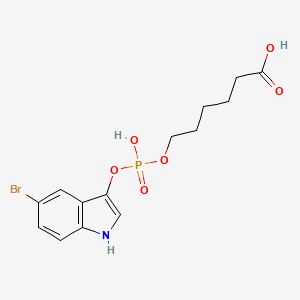
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
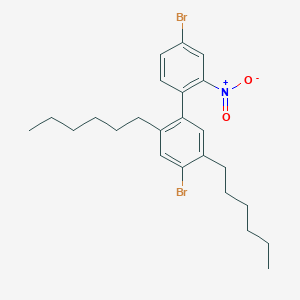
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)

